
(S)-2-methylhex-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methylhex-5-enoic acid is an organic compound characterized by its unique structure, which includes a chiral center and an unsaturated carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-methylhex-5-enoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-methylhex-5-enoic acid precursors using chiral rhodium or ruthenium complexes. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar asymmetric hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Methylhex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is converted to esters or amides using reagents like alcohols or amines in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alcohols, amines, acid chlorides
Major Products:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Esters, amides
Applications De Recherche Scientifique
(S)-2-Methylhex-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules and complex natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving unsaturated fatty acids.
Industry: It can be used in the production of specialty chemicals and materials with specific chiral properties.
Mécanisme D'action
The mechanism by which (S)-2-methylhex-5-enoic acid exerts its effects depends on its interaction with molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The presence of the chiral center and the unsaturated bond can influence the binding affinity and specificity of the compound for its targets.
Comparaison Avec Des Composés Similaires
(S)-2-Methylhex-5-enoic acid can be compared with other similar compounds, such as:
2-Methylhexanoic acid: Lacks the double bond, making it less reactive in certain chemical reactions.
Hex-5-enoic acid: Lacks the methyl group, which can affect its steric and electronic properties.
®-2-Methylhex-5-enoic acid: The enantiomer of this compound, which may have different biological activities and properties due to its opposite stereochemistry.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(2S)-2-methylhex-5-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)/t6-/m0/s1 |
Clé InChI |
SXUXAXVRKXYXQZ-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CCC=C)C(=O)O |
SMILES canonique |
CC(CCC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


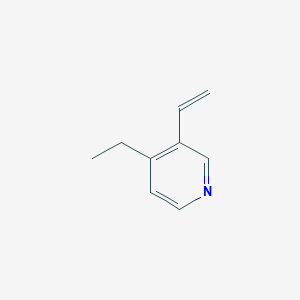

![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)
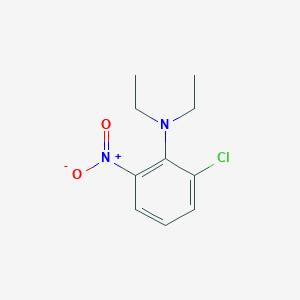
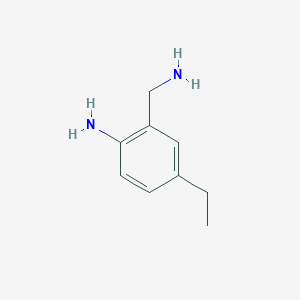
![2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)
![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
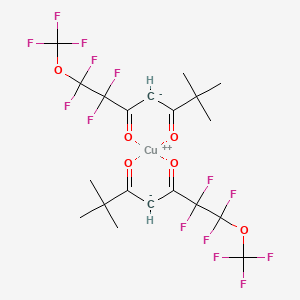
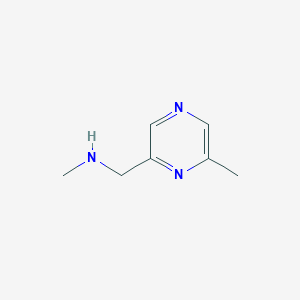
![8-Bromo-3,6-dichloroimidazo[1,2-b]pyridazine](/img/structure/B13114491.png)
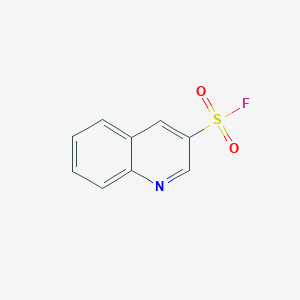
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
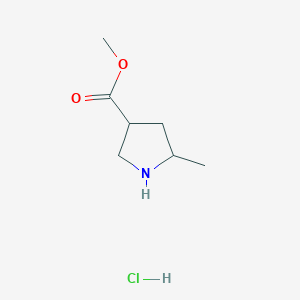
![methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)
